molecular formula C12H26O6 B073193 2,5,8,11,14,17-Hexaoxaoctadecane CAS No. 1191-87-3

2,5,8,11,14,17-Hexaoxaoctadecane

Cat. No.: B073193
CAS No.: 1191-87-3
M. Wt: 266.33 g/mol
InChI Key: DMDPGPKXQDIQQG-UHFFFAOYSA-N
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Description

Pentaglyme, also known as pentaethylene glycol dimethyl ether, is an organic compound with the chemical formula C₁₂H₂₆O₆. It belongs to the class of glymes, which are polyether compounds. Pentaglyme is a colorless, odorless liquid that is soluble in water and many organic solvents. It is commonly used as a solvent and a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaglyme can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to methanol to form a polyether chain. The reaction conditions typically involve elevated temperatures and pressures to facilitate the ethoxylation process .

Industrial Production Methods

In industrial settings, pentaglyme is produced using continuous reactors where ethylene oxide and methanol are fed into the reactor along with a catalyst. The reaction mixture is then heated to the desired temperature and pressure to achieve the desired degree of ethoxylation. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Pentaglyme undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentaglyme has a wide range of applications in scientific research:

Mechanism of Action

Pentaglyme exerts its effects primarily through its ability to form stable complexes with metal ions. The oxygen atoms in the ether groups of pentaglyme coordinate with metal ions, forming chelate complexes. This coordination stabilizes the metal ions and enhances their reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pentaglyme

Pentaglyme’s unique properties, such as its ability to form stable complexes with a wide range of metal ions and its high dielectric constant, make it particularly useful in applications where other glymes may not be as effective. Its intermediate chain length provides a balance between solubility and complexation ability, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDPGPKXQDIQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152319
Record name 2,5,8,11,14,17-Hexaoxaoctadecane
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Molecular Weight

266.33 g/mol
Source PubChem
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CAS No.

1191-87-3
Record name 2,5,8,11,14,17-Hexaoxaoctadecane
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Record name 2,5,8,11,14,17-Hexaoxaoctadecane
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Record name Pentaglyme
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Record name 2,5,8,11,14,17-Hexaoxaoctadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,5,8,11,14,17-hexaoxaoctadecane interact with metal ions?

A1: this compound acts as a hexadentate ligand, meaning it can coordinate to metal ions through six oxygen atoms. This interaction is observed in the formation of complexes with alkaline earth metals like barium, strontium, and calcium. [, ] The oxygen atoms from the ether groups donate electron pairs to the metal ion, forming coordinate covalent bonds. This coordination can influence the reactivity and solubility of metal salts.

Q2: What is the typical coordination geometry observed in complexes of this compound with metal ions like barium?

A2: In the complex bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)(this compound)barium, the this compound coordinates to the barium ion in a meridional fashion. [] This means the ligand wraps around the metal ion, occupying one hemisphere of the coordination sphere. The two β-diketonate ligands then occupy opposite sides of the neutral ligand's mean plane, leading to a coordination number of 10 for the barium ion.

Q3: Can this compound be incorporated into polymers, and if so, what properties does it impart?

A3: Yes, this compound can be incorporated into polymers. [] Researchers have successfully synthesized hydrophilic polymers with both oligo(oxyethylene) moieties, similar to this compound, and tertiary alcohol units in their main chain. These polymers exhibited good solubility in common solvents, likely attributed to the presence of the polar ether oxygen atoms from the incorporated this compound units.

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